molecular formula C12H10F3NO2S B11789417 Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Katalognummer: B11789417
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: PYWQTYCAUMERHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. The presence of the trifluoromethyl group at the 4-position and the amino group at the 3-position makes this compound unique in its chemical properties and potential applications. This compound is of interest due to its potential biological activities and its use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism by which ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its binding affinity to biological targets. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H10F3NO2S

Molekulargewicht

289.28 g/mol

IUPAC-Name

ethyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)8-6(12(13,14)15)4-3-5-7(8)19-10/h3-5H,2,16H2,1H3

InChI-Schlüssel

PYWQTYCAUMERHR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.